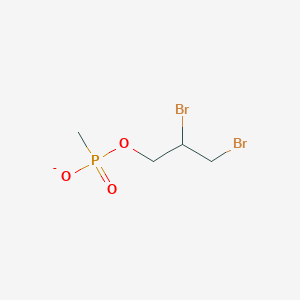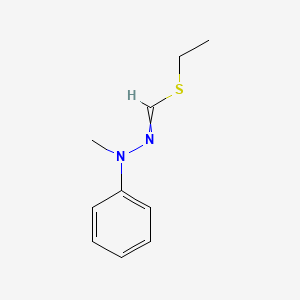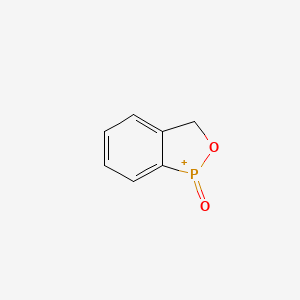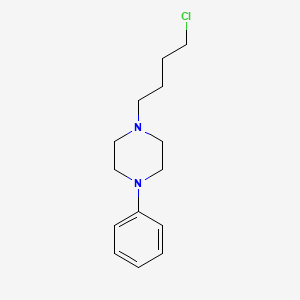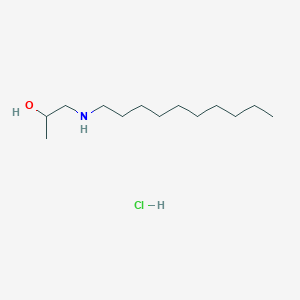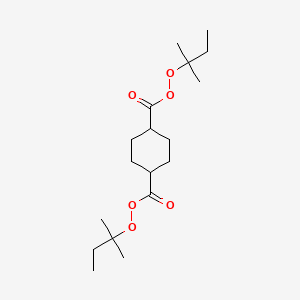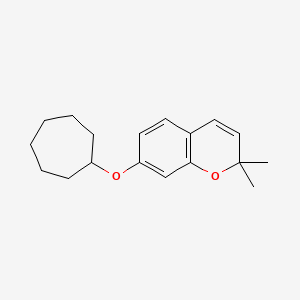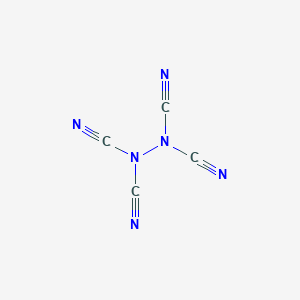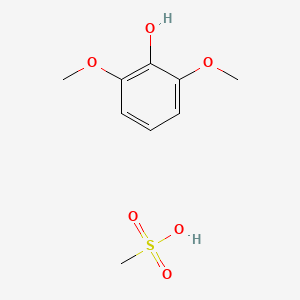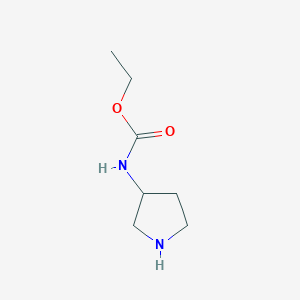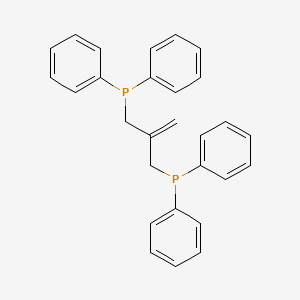
2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane is an organophosphorus compound with the molecular formula C27H25P2. This compound is characterized by the presence of two diphenylphosphane groups attached to a prop-2-enyl backbone. It is used primarily in the field of chemistry as a ligand in various catalytic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane typically involves the reaction of diphenylphosphine with an appropriate alkylating agent. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with diphenylphosphine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of halogenated compounds under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
Applications De Recherche Scientifique
2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including hydrogenation and cross-coupling reactions.
Biology: The compound is studied for its potential use in biological systems as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mécanisme D'action
The mechanism of action of 2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane involves its role as a ligand in catalytic processes. The compound coordinates with metal centers to form complexes that facilitate various chemical reactions. The molecular targets include transition metals such as palladium, platinum, and rhodium. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine: An organophosphorus compound with the formula (C6H5)2PH.
Dimethylphenylphosphine: A compound with the formula (CH3)2PC6H5.
Uniqueness
2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane is unique due to its dual phosphine groups, which enhance its ability to act as a bidentate ligand. This property makes it particularly effective in catalytic processes compared to similar compounds that may only have a single phosphine group.
Propriétés
Numéro CAS |
120658-80-2 |
|---|---|
Formule moléculaire |
C28H26P2 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
2-(diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane |
InChI |
InChI=1S/C28H26P2/c1-24(22-29(25-14-6-2-7-15-25)26-16-8-3-9-17-26)23-30(27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-21H,1,22-23H2 |
Clé InChI |
OCOOUZZFQNCXHO-UHFFFAOYSA-N |
SMILES canonique |
C=C(CP(C1=CC=CC=C1)C2=CC=CC=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
